molecular formula C12H16BrClN2 B15163632 1-(2-Bromoethyl)-4-(3-chlorophenyl)piperazine CAS No. 163594-36-3

1-(2-Bromoethyl)-4-(3-chlorophenyl)piperazine

Cat. No.: B15163632
CAS No.: 163594-36-3
M. Wt: 303.62 g/mol
InChI Key: KQGRBQIJEWWPLC-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-(3-chlorophenyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This specific compound is characterized by the presence of a bromoethyl group and a chlorophenyl group attached to the piperazine ring, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-4-(3-chlorophenyl)piperazine typically involves the nucleophilic substitution reaction of 1-(2-hydroxyethyl)-4-(3-chlorophenyl)piperazine with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-4-(3-chlorophenyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or acetonitrile (MeCN).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazines with various functional groups.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced forms.

Scientific Research Applications

1-(2-Bromoethyl)-4-(3-chlorophenyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential antipsychotic, antidepressant, and anxiolytic agents.

    Biological Studies: The compound is used in biological studies to investigate the effects of piperazine derivatives on various biological targets, including neurotransmitter receptors and enzymes.

    Chemical Research: It serves as a building block in the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-(3-chlorophenyl)piperazine is primarily related to its interaction with biological targets such as neurotransmitter receptors and enzymes. The compound can act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters like serotonin, dopamine, and norepinephrine. Additionally, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-4-(3-chlorophenyl)piperazine: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    1-(2-Bromoethyl)-4-(4-chlorophenyl)piperazine: Similar structure but with a different position of the chlorophenyl group.

    1-(2-Bromoethyl)-4-(3-fluorophenyl)piperazine: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

1-(2-Bromoethyl)-4-(3-chlorophenyl)piperazine is unique due to the specific combination of the bromoethyl and chlorophenyl groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(2-bromoethyl)-4-(3-chlorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClN2/c13-4-5-15-6-8-16(9-7-15)12-3-1-2-11(14)10-12/h1-3,10H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGRBQIJEWWPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCBr)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734166
Record name 1-(2-Bromoethyl)-4-(3-chlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163594-36-3
Record name 1-(2-Bromoethyl)-4-(3-chlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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